Creatine pyruvate
Overview
Description
Creatine pyruvate is a compound formed by the combination of creatine and pyruvic acid. Creatine is a naturally occurring compound found in vertebrates, where it facilitates the recycling of adenosine triphosphate (ATP), primarily in muscle and brain tissue. Pyruvic acid is a key intermediate in several metabolic pathways, including glycolysis. The combination of these two compounds aims to enhance the bioavailability and solubility of creatine, making it a popular supplement in the fields of sports nutrition and medicine .
Mechanism of Action
Target of Action
Creatine pyruvate primarily targets the creatine kinase enzymes and the sodium- and chloride-dependent creatine transporter 1 . These targets play a crucial role in energy metabolism in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain .
Mode of Action
This compound interacts with its targets to form phosphocreatine (PCr) . This reaction is catalyzed by creatine kinase . Phosphocreatine binds with adenosine diphosphate (ADP) to convert it back to ATP (adenosine triphosphate), an important cellular energy source for short-term ATP needs prior to oxidative phosphorylation .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the glycine and serine metabolism and arginine and proline metabolism pathways . In these pathways, this compound participates in the transfer of a phosphoryl group from ATP to creatine, forming phosphocreatine . This process, known as the phosphocreatine shuttle , helps maintain high local ATP:ADP ratios, crucial for energy homeostasis .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It’s known that creatine’s clearance decreases with repeated doses, mainly due to the saturation of skeletal muscle stores . Insulin and insulin-stimulating foods appear to enhance muscle uptake of creatine, but high carbohydrate meals may slow the absorption of creatine from the intestine .
Result of Action
The action of this compound results in various molecular and cellular effects. It plays a key role in energy metabolism, particularly in tissues with high energy demands. Supplementing with creatine is popular among athletes and exercising individuals for improving muscle mass, performance, and recovery . It also has beneficial effects in older and patient populations .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, heat stress can affect the function of creatine in the body . Moreover, the presence of insulin and glucose in the extracellular environment can influence the absorption and muscle uptake of creatine .
Biochemical Analysis
Biochemical Properties
Creatine pyruvate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with catalase, an enzyme that plays a crucial role in protecting the cell from oxidative damage by reactive oxygen species .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to decrease the levels of cortisol and lipopolysaccharide (LPS) in serum .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to decrease the butyrate concentration in the rumen of beef cattle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found to decrease the total antioxidant capacity, catalase activity, contents of IgA, interferon γ, interleukin-1β (IL-1β), and IL-6 in serum .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in beef cattle, supplementation with rumen-protected this compound has been found to alleviate transport stress by decreasing serum cortisol and LPS levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
Current studies are investigating any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Creatine pyruvate is synthesized by reacting creatine with pyruvic acid. The reaction typically involves dissolving creatine in water and then adding pyruvic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Creatine pyruvate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form creatinine and other by-products.
Reduction: Under certain conditions, pyruvic acid can be reduced to lactic acid.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation: Creatinine, carbon dioxide.
Reduction: Lactic acid.
Substitution: Various substituted creatine derivatives.
Scientific Research Applications
Creatine pyruvate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the kinetics and mechanisms of biochemical reactions.
Biology: Investigated for its role in cellular energy metabolism and its potential to enhance cellular functions.
Medicine: Explored for its therapeutic potential in conditions such as muscular dystrophy, neurodegenerative diseases, and metabolic disorders.
Industry: Utilized in the formulation of dietary supplements aimed at improving athletic performance and recovery
Comparison with Similar Compounds
Creatine Monohydrate: The most widely used form of creatine, known for its effectiveness in increasing muscle mass and strength.
Creatine Citrate: A compound formed by combining creatine with citric acid, aimed at improving solubility and absorption.
Creatine Ethyl Ester: A modified form of creatine designed to enhance bioavailability and reduce degradation in the digestive tract.
Uniqueness of Creatine Pyruvate: this compound is unique due to its combination of creatine and pyruvic acid, which enhances its bioavailability and solubility compared to other forms of creatine. This combination also provides additional benefits, such as antioxidant properties and improved energy metabolism, making it a versatile supplement for various applications .
Properties
IUPAC Name |
2-[carbamimidoyl(methyl)amino]acetic acid;2-oxopropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2.C3H4O3/c1-7(4(5)6)2-3(8)9;1-2(4)3(5)6/h2H2,1H3,(H3,5,6)(H,8,9);1H3,(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNGCCQFGNSBOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)O.CN(CC(=O)O)C(=N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001335002 | |
Record name | Creatine pyruvate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001335002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208535-04-0, 55965-97-4 | |
Record name | creatine pyruvate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=208535-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Creatine pyruvate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208535040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Creatine pyruvate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001335002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-amidino-N-methylglycine-2-oxopropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.748 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Glycine, N-(aminoiminomethyl)-N-methyl-, 2-oxopropanoate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(Methylguanidino) ethanoic acid-2-oxopropanoate salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 208535-04-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CREATINE PYRUVATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPM6MX7AJD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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